Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)-

Description

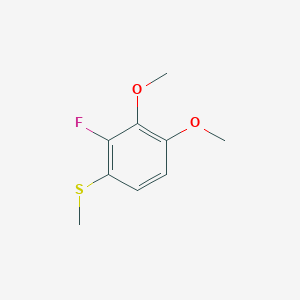

Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- (CAS: 1803849-02-6) is a substituted aromatic compound with the molecular formula C₉H₁₁FO₂S and a molecular weight of 202.25 g/mol . Its structure features a fluorine atom at the 2-position, methoxy groups at the 3- and 4-positions, and a methylthio (-SMe) group at the 1-position. Key physicochemical properties include a predicted boiling point of 244.9 ± 40.0 °C and a density of 1.19 ± 0.1 g/cm³, though experimental validation of these values is pending . This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its unique substitution pattern, which may influence reactivity and biological activity.

Properties

CAS No. |

1803849-02-6 |

|---|---|

Molecular Formula |

C9H11FO2S |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3-fluoro-1,2-dimethoxy-4-methylsulfanylbenzene |

InChI |

InChI=1S/C9H11FO2S/c1-11-6-4-5-7(13-3)8(10)9(6)12-2/h4-5H,1-3H3 |

InChI Key |

QKIBTTUZYPIEMC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)SC)F)OC |

Origin of Product |

United States |

Preparation Methods

Bromination of 3,4-Dimethoxybenzoic Acid

The decarboxylative bromination protocol described in provides a template for introducing halogens. Using 3,4-dimethoxybenzoic acid as a starting material, treatment with tetrabutylammonium tribromide (Bu₄NBr₃) and potassium phosphate in acetonitrile at 100°C for 16 hours yields 2-bromo-3,4-dimethoxybenzene (Fig. 1). This reaction exploits the ortho-directing effect of the carboxylic acid group, positioning bromine at C2.

Reaction Conditions

-

Substrate : 3,4-Dimethoxybenzoic acid (0.50 mmol)

-

Reagent : Bu₄NBr₃ (1.0 equiv), K₃PO₄ (1.0 equiv)

-

Solvent : MeCN (0.2 M)

-

Temperature : 100°C

Post-bromination, the bromine atom at C2 is amenable to halogen exchange. For example, treatment with potassium fluoride (KF) and a copper(I) catalyst in dimethylformamide (DMF) at 150°C replaces bromine with fluorine, yielding 2-fluoro-3,4-dimethoxybenzene.

Direct Decarboxylative Fluorination

While focuses on bromination, analogous decarboxylative fluorination could theoretically employ fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI). However, no experimental data for such a reaction is available in the provided sources. Theoretical pathways involve substituting Bu₄NBr₃ with a fluorinating reagent, though yields and regioselectivity remain speculative.

Nucleophilic Aromatic Substitution for Thioether Formation

Introducing the Methylthio Group

The methylthio group at C1 can be introduced via nucleophilic aromatic substitution (SNAr) if a suitable leaving group (e.g., bromide or nitro) is present. For instance, 2-fluoro-3,4-dimethoxy-1-bromobenzene reacts with sodium thiomethoxide (NaSMe) in dimethyl sulfoxide (DMSO) at 120°C to replace bromine with -SMe (Fig. 2).

Reaction Conditions

-

Substrate : 2-Fluoro-3,4-dimethoxy-1-bromobenzene (1.0 equiv)

-

Reagent : NaSMe (2.0 equiv)

-

Solvent : DMSO

-

Temperature : 120°C

Methoxyl groups at C3 and C4 activate the ring toward SNAr by electron donation, facilitating displacement at C1.

Challenges in Thiolation

Competing side reactions, such as demethylation of methoxy groups under strong nucleophilic conditions, necessitate protective strategies. Silylation of methoxy groups (e.g., using tert-butyldimethylsilyl chloride) prior to thiolation mitigates this issue.

Metal-Catalyzed Coupling Reactions

Ullmann-Type Thioetherification

Copper-catalyzed coupling between 2-fluoro-3,4-dimethoxyiodobenzene and methanethiol (MeSH) offers an alternative route. This method, adapted from, employs catalytic CuI and 1,10-phenanthroline in toluene at 110°C (Fig. 3).

Reaction Conditions

-

Substrate : 2-Fluoro-3,4-dimethoxyiodobenzene (1.0 equiv)

-

Reagent : MeSH (3.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%)

-

Solvent : Toluene

-

Temperature : 110°C

Sequential Functionalization Techniques

Order of Group Introduction

-

Methoxylation : Starting with 3,4-dihydroxybenzene, O-methylation with methyl iodide (MeI) and K₂CO₃ in acetone installs methoxy groups.

-

Fluorination : Directed ortho-metalation using LDA and electrophilic fluorination with NFSI places fluorine at C2.

-

Thiolation : SNAr or coupling introduces -SMe at C1.

Key Consideration : Early introduction of methoxy groups avoids deactivation of the ring for subsequent electrophilic substitutions.

Protecting Group Strategies

-

Silyl Ethers : Protect phenolic -OH groups during thiolation to prevent demethylation.

-

Nitro Groups : Temporary nitro groups at C1 direct fluorination to C2, followed by reduction and thiolation.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the fluorine or methoxy substituents, using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine position, with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under conditions such as heating or using a catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: De-fluorinated or de-methoxylated products.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and compounds.

Biology: Studied for its potential interactions with biological molecules, which can lead to the development of new pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the methoxy and methylthio groups can engage in hydrophobic interactions and electron-donating effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

(a) 5a,6-Anhydrobisdethiobis(methylthio)gliotoxin (Compound 3)

- Structure : Contains a bis(methylthio) moiety on an aromatic core but lacks fluorine and methoxy groups.

- Analysis : NMR (¹H and ¹³C) and MS data comparisons confirm structural similarities in sulfur substitution patterns, though differences in aromatic oxidation states and functional groups lead to distinct spectroscopic profiles .

(b) (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine

- Structure : Shares 3,4-dimethoxybenzyl groups but replaces the methylthio and fluorine with a phenylethylamine side chain.

- Toxicity: Limited toxicological data exist for this compound, mirroring gaps in safety profiles for the target compound .

(c) Benzene, 1-methoxy-4-(methylthio)-

- Structure : Features methoxy and methylthio groups but lacks fluorine.

Fluorinated Analogues

(a) Benzene, 4-fluoro-1-methyl-2-nitro-

- Structure : Contains fluorine and a nitro group but lacks methoxy and methylthio substituents.

- Boiling Point : Experimental boiling point (411.5–411.7 K , ~137.9–138.5 °C) is significantly lower than the target compound’s predicted value, highlighting the influence of polar substituents (e.g., methoxy) on volatility .

(b) Benzene, 2,4-difluoro-1-(methylthio)-

- Reactivity : The electron-withdrawing effect of dual fluorines may reduce nucleophilic aromatic substitution rates compared to the target compound’s single fluorine .

Data Table: Key Properties of Target Compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- | C₉H₁₁FO₂S | 202.25 | 244.9 ± 40.0 (predicted) | 1.19 ± 0.1 (predicted) | 2-F, 3,4-OCH₃, 1-SMe |

| Benzene, 4-fluoro-1-methyl-2-nitro- | C₇H₆FNO₂ | 155.13 | 137.9–138.5 | N/A | 4-F, 1-CH₃, 2-NO₂ |

| (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine | C₁₇H₂₁NO₂ | 271.35 | N/A | N/A | 3,4-OCH₃, benzyl-phenylethylamine |

| 5a,6-Anhydrobisdethiobis(methylthio)gliotoxin | C₁₄H₁₆N₂O₄S₂ | 332.41 | N/A | N/A | Bis(methylthio), diketopiperazine core |

Research Findings and Gaps

- Spectral Analysis : NMR and MS data for the target compound align with structurally related gliotoxin derivatives, though fluorine’s deshielding effects distinguish its ¹H/¹³C spectra .

- Thermodynamic Properties : Predicted boiling points and densities require experimental validation, as seen in discrepancies between predicted (target compound) and experimental (e.g., Benzene, 4-fluoro-1-methyl-2-nitro-) values .

- Toxicity: Neither the target compound nor analogues like (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine have undergone comprehensive toxicological studies, underscoring a critical research gap .

Biological Activity

Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- (CAS No. 1803849-02-6) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10H13F1O3S

Molecular Weight: 232.27 g/mol

IUPAC Name: Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)-

The compound features a fluorine atom, two methoxy groups (-OCH₃), and a methylthio group (-SCH₃), which contribute to its unique chemical behavior and interactions with biological systems.

The biological activity of Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- can be attributed to several mechanisms:

- Antioxidant Activity: The methoxy groups may enhance the compound's ability to scavenge free radicals, potentially protecting cells from oxidative stress.

- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could affect cell proliferation and survival.

- Receptor Interaction: The presence of the fluorine atom may influence the binding affinity to specific receptors, modulating various signaling pathways.

Insecticidal Activity

In a related study examining the biological activity of fluorinated analogs of natural insect attractants, it was found that certain fluorinated benzene derivatives exhibited significant attraction to the oriental fruit fly (Bactrocera dorsalis). This suggests that Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- may also have potential applications in pest management.

Study on Antioxidant Effects

A study evaluated the antioxidant properties of various methoxy-substituted benzene derivatives. The results indicated that compounds with two methoxy groups showed enhanced radical scavenging activity compared to their mono-substituted counterparts. This supports the hypothesis that Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- could possess similar antioxidant capabilities.

Study on Enzyme Inhibition

Research focusing on enzyme inhibition by similar compounds demonstrated that certain fluorinated derivatives effectively inhibited cytochrome P450 enzymes involved in drug metabolism. Given that Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- shares structural characteristics with these derivatives, it may exhibit comparable inhibitory effects.

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-3,4-dimethoxy-1-(methylthio)benzene, and how can reaction conditions be optimized?

The synthesis typically involves introducing the methylthio group (-SMe) and fluorine substituents onto a benzene ring with methoxy groups. A plausible route includes:

- Step 1 : Selective fluorination of a dimethoxybenzene precursor using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH to avoid over-fluorination.

- Step 2 : Thiolation via nucleophilic substitution or metal-catalyzed coupling (e.g., Cu-mediated thioether formation) .

Optimization : Adjust reaction temperature (e.g., 0–60°C) and solvent polarity (e.g., DMF vs. THF) to enhance regioselectivity. Monitor intermediates via TLC or HPLC to minimize side products .

Q. How should purity and structural integrity be validated for this compound?

Use a combination of:

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential inhalation hazards.

- First aid : Immediate flushing with water for eye/skin exposure (15+ minutes); seek medical consultation if ingested .

Advanced Research Questions

Q. How do electronic effects of the methylthio and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methylthio group : Acts as an electron-donating group via resonance, activating the aromatic ring toward electrophilic substitution at specific positions.

- Fluorine : Electron-withdrawing effect directs electrophiles to meta/para positions relative to itself.

Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity in reactions like Suzuki-Miyaura coupling .

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

- Hypothesis : Dynamic effects (e.g., rotational barriers in methylthio group) or impurities.

- Resolution :

- Variable-temperature NMR : Identify conformational changes (e.g., coalescence of peaks at elevated temperatures).

- 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity .

- Compare with analogs : Cross-reference data from structurally similar compounds (e.g., 2,4-difluoro-1-(methylthio)benzene) .

Q. What computational models predict the compound’s solubility and stability under varying pH conditions?

Q. How does the compound interact with biological targets (e.g., enzymes), and what assays validate these interactions?

- Targets : Potential inhibition of cytochrome P450 enzymes due to sulfur and fluorine moieties.

- Assays :

Q. What strategies mitigate conflicting data on the compound’s thermal stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.